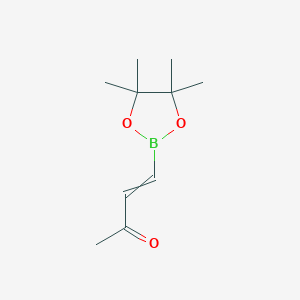

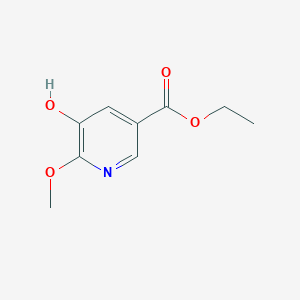

![molecular formula C39H47NO6 B14800206 [4-[(2R)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B14800206.png)

[4-[(2R)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

EM-800 is a novel nonsteroidal antiestrogen compound that acts as a pure antagonist of the transcriptional functions of estrogen receptors alpha and beta . It is the prodrug of EM-652 and is known for its high affinity for estrogen receptor alpha . EM-800 has been studied extensively for its potential in treating estrogen-sensitive conditions, particularly breast cancer .

Méthodes De Préparation

The synthesis of EM-800 involves several steps, including the preparation of its active metabolite, EM-652 . The synthetic route typically involves the use of high-affinity ligands for estrogen receptor alpha, and the reaction conditions are carefully controlled to ensure the purity and efficacy of the final product . Industrial production methods for EM-800 are designed to scale up the synthesis process while maintaining the quality and consistency of the compound .

Analyse Des Réactions Chimiques

EM-800 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include estradiol and other estrogenic compounds . The major products formed from these reactions are typically related to the inhibition of estrogen receptor activity, which is crucial for its antiestrogenic effects .

Applications De Recherche Scientifique

EM-800 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the interactions between estrogen receptors and their ligands . In biology, EM-800 is used to investigate the molecular mechanisms of estrogen receptor antagonism . In medicine, it has shown promise in the treatment of breast cancer, particularly in patients who are resistant to tamoxifen . Additionally, EM-800 is being explored for its potential in treating other estrogen-sensitive conditions such as endometriosis and leiomyomata .

Mécanisme D'action

EM-800 exerts its effects by acting as a pure antagonist of the transcriptional functions of estrogen receptors alpha and beta . It blocks the estradiol-mediated activation of these receptors, thereby inhibiting the growth of estrogen-sensitive tumors . The molecular targets of EM-800 include the ligand-binding domains of estrogen receptors, and it interferes with the interaction between these receptors and coactivators such as steroid hormone receptor coactivator-1 . This results in a complete blockade of estrogen action in target tissues .

Comparaison Avec Des Composés Similaires

EM-800 is often compared with other antiestrogen compounds such as ICI 182 780 and toremifene . It is approximately 10-fold more potent than ICI 182 780 in inhibiting estrone-stimulated uterine weight in ovariectomized mice . Unlike tamoxifen, which behaves as a mixed agonist/antagonist of estrogen action, EM-800 acts as a pure antagonist, making it a more effective option for the treatment of estrogen-sensitive breast cancer . Other similar compounds include 7-alpha-alkyl derivatives of estradiol and 11-beta-amidoalkoxyphenyl estradiols, which have also been shown to possess potent antiestrogenic activity .

Propriétés

Formule moléculaire |

C39H47NO6 |

|---|---|

Poids moléculaire |

625.8 g/mol |

Nom IUPAC |

[4-[7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C39H47NO6/c1-26-32-20-19-31(45-37(42)39(5,6)7)25-33(32)46-35(34(26)27-11-17-30(18-12-27)44-36(41)38(2,3)4)28-13-15-29(16-14-28)43-24-23-40-21-9-8-10-22-40/h11-20,25,35H,8-10,21-24H2,1-7H3 |

Clé InChI |

OEKMGABCSLYWOP-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

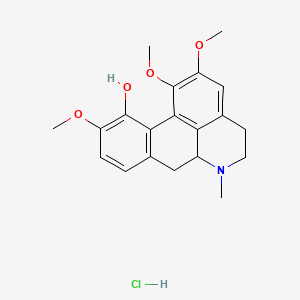

![Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate](/img/structure/B14800150.png)

![N-[(E)-(2,3-dichlorophenyl)methylidene]-3-nitroaniline](/img/structure/B14800156.png)

![6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B14800165.png)

![2-[(2Z)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzamide](/img/structure/B14800174.png)

![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(2E)-2-[(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]benzo[e][1,3]benzothiazole](/img/structure/B14800185.png)

![6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B14800210.png)

![(9aR)-3-hexanoyl-9a-methyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione](/img/structure/B14800218.png)